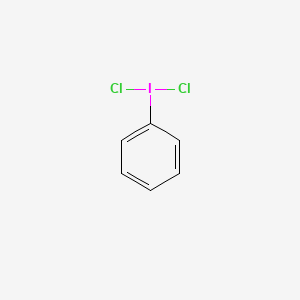

(Dichloroiodo)-benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro(phenyl)-λ3-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2I/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRHWBLHVZJTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302248 | |

| Record name | Iodobenzene dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-72-9 | |

| Record name | Iodobenzene dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodobenzene dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodobenzene dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodobenzene dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOBENZENE DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ835PQB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of (Dichloroiodo)benzene

Introduction: The Role of (Dichloroiodo)benzene in Modern Synthesis

(Dichloroiodo)benzene, PhICl₂, is a hypervalent iodine(III) reagent that has carved a significant niche in organic synthesis.[1] As a crystalline, yellow solid, it serves as a powerful and often more selective alternative to gaseous chlorine for a variety of chemical transformations.[2][3] Its utility stems from its dual nature as both an efficient oxidizing agent and a source of electrophilic chlorine.[4] This unique reactivity allows chemists to perform chlorinations, oxidations, and other complex reactions with enhanced control and under milder conditions.[5][6]

This guide provides an in-depth exploration of the synthesis and purification of (dichloroiodo)benzene, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of its formation, present detailed and field-proven laboratory protocols, and address the critical safety and handling considerations necessary for its use.

Core Synthesis: The Chlorination of Iodobenzene

The most direct and widely adopted method for preparing (dichloroiodo)benzene is the direct chlorination of iodobenzene.[2] The underlying principle is the reaction of the lone pair of electrons on the iodine atom of iodobenzene with molecular chlorine, leading to the formation of the stable hypervalent iodine compound. The product's low solubility in common non-polar organic solvents like chloroform facilitates its isolation directly from the reaction mixture via precipitation.[2]

Reaction Mechanism: Formation of the I-Cl Bonds

The formation of (dichloroiodo)benzene proceeds through the addition of a chlorine molecule to the iodine atom of iodobenzene. The iodine atom expands its valence shell to accommodate the two chlorine atoms, resulting in a T-shaped molecular geometry as predicted by VSEPR theory.[2]

Caption: Mechanism of (Dichloroiodo)benzene Synthesis.

Protocol 1: Direct Chlorination Using Chlorine Gas

This is the traditional and highly efficient method for synthesizing (dichloroiodo)benzene on a laboratory scale. Its primary advantage is the high yield and purity of the precipitated product. However, it requires the direct handling of chlorine gas, a toxic and corrosive substance, necessitating stringent safety protocols.

Experimental Protocol:

-

Reaction Setup: In a certified chemical fume hood, dissolve iodobenzene (1.0 eq) in a minimal amount of dry chloroform. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Chlorination: Bubble dry chlorine gas slowly through the stirred solution. The reaction is exothermic and should be controlled by the rate of chlorine addition and the ice bath.

-

Precipitation: As the reaction proceeds, bright yellow, needle-like crystals of (dichloroiodo)benzene will begin to precipitate from the solution.[3]

-

Reaction Completion: Continue the addition of chlorine gas until the solution is saturated and the precipitation of the product appears complete.

-

Isolation: Isolate the crystalline product by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold chloroform to remove any unreacted iodobenzene.[3]

-

Drying: Dry the product under vacuum in a desiccator, protected from light. (Dichloroiodo)benzene is sensitive to light and heat and should be stored accordingly.[1]

Protocol 2: In Situ Generation of Chlorine

To circumvent the hazards of handling chlorine gas directly, an alternative protocol utilizes the in situ generation of chlorine from sodium hypochlorite (bleach) and concentrated hydrochloric acid.[2][3] This method is safer and more accessible for laboratories not equipped for handling compressed gases.

Experimental Protocol:

-

Reaction Setup: Suspend iodobenzene (1.0 eq) in a 5% sodium hypochlorite solution (commercial bleach) in a round-bottom flask equipped with a magnetic stir bar at room temperature.[3]

-

Chlorine Generation: While stirring the suspension vigorously, add concentrated hydrochloric acid dropwise over several minutes. The reaction mixture will turn into a yellow suspension.[3]

-

Reaction Time: Allow the suspension to stir for an additional 5-10 minutes to ensure the reaction goes to completion.

-

Isolation: Collect the yellow solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with deionized water (to remove salts) followed by petroleum ether (to remove non-polar impurities).[3]

-

Drying: Spread the yellow solid thinly on a watch glass and allow it to air-dry overnight in a dark, well-ventilated space or in a desiccator.[3]

Comparative Synthesis Data

| Parameter | Protocol 1 (Chlorine Gas) | Protocol 2 (In Situ Chlorine) | Reference |

| Chlorinating Agent | Cl₂ gas | NaOCl + HCl | [2],[3] |

| Solvent | Chloroform | Water | [3] |

| Temperature | 0-5 °C | Room Temperature | [3] |

| Key Advantage | High Purity/Yield | Enhanced Safety | [2],[3] |

| Typical Yield | >90% | ~93% | [3] |

Purification and Characterization

While the precipitation from the reaction mixture yields a product of reasonable purity, for applications requiring high-purity material, further purification is recommended.

Purification Protocol: Recrystallization

Due to its thermal instability, recrystallization of (dichloroiodo)benzene must be performed with care. The goal is to dissolve the compound in a minimum amount of a suitable hot solvent and allow it to crystallize upon cooling.

-

Solvent Selection: Chloroform can be used for recrystallization, although the compound's solubility is limited. The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble when heated.

-

Procedure: Gently warm the chosen solvent and add it portion-wise to the crude (dichloroiodo)benzene until it just dissolves.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

-

Melting Point: A freshly prepared, dry sample of (dichloroiodo)benzene typically melts with decomposition in the range of 115-120 °C.[2][7] The melting point can be uncertain as the compound slowly decomposes upon standing.[3]

-

Appearance: The purified product should be a pale yellow to bright yellow crystalline solid.[3]

The overall workflow from synthesis to pure, characterized product is summarized below.

Caption: General experimental workflow for (dichloroiodo)benzene.

Safety, Handling, and Storage

(Dichloroiodo)benzene and the reagents used in its synthesis are hazardous. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound and its precursors.[8][9]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[8][10]

-

Handling: Avoid contact with skin and eyes.[11] Do not ingest. In case of exposure, rinse the affected area immediately with plenty of water and seek medical attention.[8][10]

-

Stability and Storage: (Dichloroiodo)benzene is a light and heat-sensitive solid that is not stable enough for long-term storage, even at low temperatures.[1] It should be stored in a tightly closed container in a cool, dry, and dark place.[10] It is known to decompose over time, releasing hydrogen chloride.[3] For this reason, it is often best to prepare the reagent fresh before use.

Conclusion

(Dichloroiodo)benzene is an indispensable reagent for selective chlorination and oxidation reactions in organic chemistry.[4][12] The synthesis via direct chlorination of iodobenzene is a robust and high-yielding process. By understanding the mechanistic principles and adhering to the detailed protocols for synthesis, purification, and safe handling outlined in this guide, researchers can confidently prepare and utilize this versatile compound in their work. The choice between using chlorine gas and employing an in situ generation method allows for flexibility based on the available laboratory infrastructure and safety considerations.

References

-

Organic Chemistry Portal. (n.d.). Iodobenzene Dichloride. Retrieved from [Link]

-

Yusubov, M. S., Yusubova, R. J., Filimonov, V. D., & Chi, K.-W. (2006). (Dichloroiodo)benzene—An Easily Available Reagent for Chloro‐ and Iodoalkoxylation, Iodohydroxylation, and Iodochlorination of Alkenes. Synthetic Communications, 34(3). Retrieved from [Link]

-

Prakash, O., Saini, N., & Sharma, P. K. (2012). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. Beilstein Journal of Organic Chemistry, 8, 391–396. Retrieved from [Link]

-

ResearchGate. (n.d.). Industrial application of (dichloroiodo)benzene. Retrieved from [Link]

-

Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC, 2009(1), 1-62. Retrieved from [Link]

-

Zanka, A., Takeuchi, H., & Kubota, A. (1998). Large-Scale Preparation of Iodobenzene Dichloride and Efficient Monochlorination of 4-Aminoacetophenone. Organic Process Research & Development, 2(4), 270-273. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of iodosobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodobenzene dichloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodoxybenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodosobenzene. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of iodobenzene dichloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Industrial application of (dichloroiodo)benzene. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Iodobenzene dichloride - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Iodobenzene dichloride [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Phenyliodine(III) dichloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Phenyliodine(III) Dichloride

As a pivotal reagent in modern organic synthesis, Phenyliodine(III) dichloride (PhICl₂) offers a convenient and solid source of electrophilic chlorine, circumventing the hazards associated with handling gaseous chlorine.[1] However, its utility is intrinsically linked to its purity and stability. This hypervalent iodine compound is notoriously unstable, and improper handling or storage can lead to rapid degradation, compromising experimental outcomes and posing safety risks. This guide provides a comprehensive overview of the factors governing PhICl₂ stability and outlines field-proven protocols for its optimal storage and handling, ensuring its efficacy and safe use in the research and development environment.

The Chemical Profile of Phenyliodine(III) Dichloride

Phenyliodine(III) dichloride, also known as iodobenzene dichloride or (dichloroiodo)benzene, is a yellow crystalline solid.[2] Its reactivity stems from the hypervalent iodine(III) center, which readily participates in oxidative addition, ligand exchange, and reductive elimination pathways, making it a versatile oxidant and chlorinating agent.[3]

| Property | Value | Source(s) |

| CAS Number | 932-72-9 | [4] |

| Molecular Formula | C₆H₅Cl₂I | [4] |

| Molecular Weight | 274.91 g/mol | [2][4] |

| Appearance | Yellow solid/powder | [2] |

| Melting Point | 110-120 °C (with decomposition) | [2] |

| Solubility | Soluble in CCl₄, CHCl₃, CH₂Cl₂; slightly soluble in Et₂O, petroleum ether | [2] |

The Inherent Instability: Decomposition Pathways

The primary challenge in working with PhICl₂ is its propensity to decompose. Understanding the mechanisms behind this degradation is crucial for mitigating it. The decomposition is primarily a reversible thermal process where PhICl₂ breaks down into iodobenzene (PhI) and chlorine gas (Cl₂).[1]

At room temperature, this decomposition occurs slowly, but the rate increases significantly with rising temperatures.[1] In a sealed container, the liberated chlorine gas can react with iodobenzene to reform PhICl₂, establishing an equilibrium.[1] However, in an open or poorly sealed system, the volatile chlorine gas escapes, driving the equilibrium towards complete decomposition.

Caption: Equilibrium of PhICl₂ decomposition.

Beyond thermal effects, several factors can accelerate the degradation of PhICl₂:

-

Light: PhICl₂ is light-sensitive.[2][5] Photochemical energy can promote the homolytic cleavage of the I-Cl bonds, initiating radical decomposition pathways and accelerating the loss of chlorine.[6]

-

Moisture: The compound is sensitive to moisture.[2] Hydrolysis can occur, leading to the formation of other iodine species and reducing the reagent's purity and effectiveness. Therefore, storage in a dry environment is paramount.

Best Practices for Storage and Handling

Based on its instability profile, a stringent protocol for storage and handling is required to preserve the integrity of PhICl₂.

Long-Term Storage Protocol

The primary goal of long-term storage is to suppress the thermal decomposition equilibrium.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | -20 °C | Significantly slows the rate of thermal decomposition into iodobenzene and chlorine gas. | [4][5] |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes contact with atmospheric moisture, preventing hydrolysis. | [2][7] |

| Light Exposure | Store in an opaque or amber container, inside a freezer. | Prevents photochemical degradation. | [2][5][7] |

| Container | Original, tightly sealed container. Lined metal or plastic pails are suitable. | Prevents the escape of chlorine gas, maintaining the equilibrium, and protects from moisture. | [5] |

| Location | A designated, well-ventilated, and dry cold storage area (freezer). Away from incompatible materials. | Ensures safety and prevents accidental reactions. | [5][8] |

The following workflow provides a decision-making process for the proper storage of PhICl₂.

Caption: Decision workflow for PhICl₂ storage.

Laboratory Handling Protocol

Safe and effective handling during experimental use minimizes exposure and preserves the reagent's quality.

-

Preparation: Before removing PhICl₂ from cold storage, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Environment: Always handle PhICl₂ inside a certified chemical fume hood to avoid inhalation of any fine particles or released chlorine gas.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Dispensing: Weigh the required amount of PhICl₂ quickly and securely reseal the container immediately. If the container will be used again, consider purging the headspace with an inert gas like nitrogen or argon before sealing.

-

Incompatible Materials: Keep PhICl₂ away from strong oxidizing agents and avoid contact with metals where possible.[9]

-

Cleanup: Clean any spills promptly using dry cleanup procedures.[5] Avoid generating dust. The area should then be washed down with large amounts of water.[5]

-

Disposal: Dispose of waste PhICl₂ and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

Assessing Reagent Purity

Given its instability, the purity of PhICl₂ can be variable, and it is often supplied with a purity of around 70-80%.[4] Verifying the purity of a new or stored batch is a critical step for reproducible chemistry.

Visual and Physical Inspection

-

Color: Fresh, pure PhICl₂ is a characteristic bright yellow crystalline solid. A pale yellow or off-white appearance can indicate decomposition and loss of chlorine.

-

Melting Point: The melting point of PhICl₂ is accompanied by decomposition, typically in the range of 110-120 °C.[2] A significantly depressed or broadened melting range suggests the presence of impurities, most notably iodobenzene.

Experimental Protocol: Iodometric Titration for Purity Assessment

Iodometric titration is a reliable method for determining the active chlorine content and thus the purity of PhICl₂.[2] The principle involves the reaction of PhICl₂ with excess iodide (I⁻) to liberate iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

Reaction Scheme: PhICl₂ + 2 KI → PhI + 2 KCl + I₂ I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

Procedure:

-

Sample Preparation: Accurately weigh approximately 100-150 mg of the PhICl₂ sample into a 250 mL Erlenmeyer flask.

-

Reagent Addition: In a fume hood, add 50 mL of glacial acetic acid to dissolve the sample. Swirl gently.

-

Iodide Reaction: Add 2 g of potassium iodide (KI) and 50 mL of deionized water to the flask. Swirl the mixture. The solution will turn a dark brown/red color due to the formation of iodine (I₂). Cover the flask and let it stand in the dark for 5 minutes to ensure the reaction is complete.

-

Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution. The dark solution will fade to a pale yellow.

-

Indicator: When the solution is pale yellow, add 2 mL of a 1% starch indicator solution. The solution will turn a deep blue/black color.

-

Endpoint: Continue the titration dropwise with the thiosulfate solution until the blue/black color completely disappears. This is the endpoint.

-

Calculation:

-

Calculate the moles of Na₂S₂O₃ used (Molarity × Volume in L).

-

From the stoichiometry, moles of I₂ = 0.5 × moles of Na₂S₂O₃.

-

From the stoichiometry, moles of PhICl₂ = moles of I₂.

-

Calculate the mass of pure PhICl₂ in the sample (moles of PhICl₂ × 274.92 g/mol ).

-

Purity (%) = (mass of pure PhICl₂ / initial mass of sample) × 100.

-

This protocol provides a self-validating system to ensure the quality of the reagent before its use in sensitive synthetic applications.

References

- Apollo Scientific. (2023, July 5).

- Sigma-Aldrich. Iodobenzene dichloride Product Page.

- Davis, T. (2024, February 22). Investigations into the Mechanism and Reactivity of Phenyliodine(III) Dichloride. La Trobe University Research Repository.

- CD BioSustainable-Green Chemistry. Iodobenzene dichloride Product Page.

- Various Authors. (n.d.). Phenyliodine(III) Dichloride.

- CymitQuimica. CAS 932-72-9: Iodobenzene dichloride.

- Santa Cruz Biotechnology.

- National Hazardous Substances Library.

- Fisher Scientific. (2009, November 24).

- Suarez, E., et al. (2024). Iodine(III)

- Zhdankin, V. V. (2009, August 9). Hypervalent iodine(III) reagents in organic synthesis.

- Sigma-Aldrich. (2025, June 24).

- Sigma-Aldrich. (2025, May 1).

- Zhdankin, V. V. (n.d.). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc.

- Zhdankin, V. V. (n.d.). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC.

- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.

- Kita, Y., et al. (2006, August 6). Fluoroalcohols: Versatile Solvents in Hypervalent Iodine Chemistry and Syntheses of Diaryliodonium(III) Salts.

- Cohen, S. M., et al. (2006, August 6). Visible Light Generation of Iodine Atoms and I-I Bonds: Sensitized I- Oxidation and I-3(-) Photodissociation.

- Sigma-Aldrich. (2025, September 24).

- Wengryniuk, S. E., et al. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Journal of Organic Chemistry, 85(11), 7309–7321.

- Varala, R., et al. (2022). Phenyliodine(III)diacetate (PIDA)

- Adamo, M. F. A., et al. (2017). Iodobenzene dichloride. Organic Chemistry Portal.

- Callovi, C., et al. (2022).

-

Zhdankin, V. V. (2020). Hypervalent iodine compounds: reagents of the future. ResearchGate. [Link]

- Wirth, T. (2007, August 7). Synthesis of Diols Using the Hypervalent Iodine(III) Reagent, Phenyliodine(III) Bis(trifluoroacetate).

- Wikipedia. Organoiodine chemistry.

- Ryszard, K., et al. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central.

- Wengryniuk, S. E. (n.d.). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. PMC.

- BOC Sciences.

- Organic Chemistry Portal. Hypervalent Iodine Compounds.

- Dellinger, B., et al. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPS.

- Kumar, S., et al. (2025, December 29). Synthesis of Uracil Containing Oxazolidinone Derivatives by Using Uracil-BX and NaHCO3 as a Solid Surrogate of CO2.

- He, L., et al. (2022, December 23). Phenyliodine(III)diacetate (PIDA)

- Zhang, C., et al. (2009). Iodobenzene dichloride. Organic Chemistry Portal.

- Kumar, D., et al. (2015). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides.

- Ariafard, A., et al. (2017, July 17). Hypervalent Iodine(III) Chemistry: Facts, Myths and Discoveries. La Trobe University Research Repository.

- Du, Y., et al. (n.d.). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. PMC - PubMed Central.

- Stavber, S., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.

- World Health Organization. (n.d.).

- Yusubov, M. S., et al. (2021). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.

Sources

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodobenzene dichloride - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS 932-72-9: Iodobenzene dichloride | CymitQuimica [cymitquimica.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to N-Ethyl-p-toluidine: Properties, Characterization, and Protocols

A Note on Chemical Identification: This guide provides a comprehensive technical overview of N-Ethyl-p-toluidine. It is important to note that while this compound is sometimes mistakenly associated with CAS number 932-72-9 in some databases, its correct and officially assigned CAS Registry Number is 622-57-1 .[1][2][3][4] The CAS number 932-72-9 correctly identifies a different compound, Iodobenzene dichloride.[5][6][7][8] This guide will proceed with the detailed characterization of N-Ethyl-p-toluidine under its correct CAS identifier.

Executive Summary

N-Ethyl-p-toluidine (IUPAC Name: N-ethyl-4-methylaniline) is a substituted aromatic amine that serves as a vital chemical intermediate in various sectors of the chemical industry.[9] Its utility is most prominent in the synthesis of dyes and pigments, where its molecular structure is fundamental to creating stable and vibrant colorants.[9][10] Furthermore, it finds application as a building block in the production of pharmaceuticals and agrochemicals.[9][10]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the physicochemical properties of N-Ethyl-p-toluidine, a thorough guide to its analytical characterization by modern spectroscopic methods, and robust, step-by-step protocols for laboratory validation. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described methods are self-validating and grounded in authoritative scientific principles.

Physicochemical and Safety Properties

A precise understanding of a compound's physical and chemical properties is foundational for its application in synthesis and for ensuring safe handling. N-Ethyl-p-toluidine is a dark-colored liquid with a characteristic aromatic, fishy odor.[1][2] It is combustible and exhibits low solubility in water but is soluble in organic solvents like ethanol and methanol.[1][2][11]

Key Properties Table

| Property | Value | Source(s) |

| CAS Registry Number | 622-57-1 | [3] |

| Molecular Formula | C₉H₁₃N | [1][3] |

| Molecular Weight | 135.21 g/mol | [1][2][3][12] |

| IUPAC Name | N-ethyl-4-methylaniline | [1] |

| Appearance | Dark colored liquid with an aromatic odor | [1][11] |

| Boiling Point | 222 °C | |

| Flash Point | 89 °C | |

| Solubility | Insoluble in water. Soluble in ethanol, methanol. | [1][2] |

| XLogP3-AA | 2.5 | [2] |

Safety and Handling

N-Ethyl-p-toluidine is classified as toxic and requires careful handling to prevent exposure.[1][11] It is harmful if swallowed, inhaled, or absorbed through the skin.[13]

-

Primary Hazards: Acute toxicity (oral, dermal, inhalation), skin/eye irritation, and potential for organ damage with prolonged exposure.[1][14]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with side-shields, and a lab coat is mandatory. All handling should be performed in a well-ventilated area or under a chemical fume hood.[13][15][16]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[13][16] Containers should be kept tightly closed.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), collect into a suitable container for disposal, and ventilate the area.[15][16]

Comprehensive Analytical Characterization

Confirming the identity and purity of N-Ethyl-p-toluidine is critical. A multi-technique approach involving Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a comprehensive and self-validating characterization.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the molecule. For N-Ethyl-p-toluidine, Electron Ionization (EI) is a common technique.

-

Expert Rationale: The primary goal is to observe the molecular ion peak [M]⁺ and analyze the fragmentation pattern, which serves as a molecular fingerprint. The theoretical exact mass of C₉H₁₃N is 135.1048 u. High-resolution mass spectrometry (HRMS) can confirm this composition with high accuracy.

-

Expected Fragmentation: The most abundant peak (base peak) is typically not the molecular ion. A common fragmentation pathway for N-alkyl anilines is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom. This results in the loss of a methyl radical (•CH₃) from the ethyl group, leading to a highly stable iminium cation at m/z 120.

-

Key Data Points:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): This technique confirms the number and connectivity of different types of protons.

-

Expert Rationale: The expected spectrum should clearly resolve the signals for the aromatic protons, the N-H proton, and the protons of the ethyl and methyl groups. The integration (area under the peak) should correspond to the number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons (4H): Two doublets in the range of δ 6.5-7.1 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.

-

N-H Proton (1H): A broad singlet, typically around δ 3.5-4.0 ppm. Its position can be variable and it is exchangeable with D₂O.

-

Ethyl CH₂ (2H): A quartet around δ 3.1 ppm, split by the adjacent CH₃ group.

-

Aromatic CH₃ (3H): A singlet around δ 2.2 ppm.

-

Ethyl CH₃ (3H): A triplet around δ 1.2 ppm, split by the adjacent CH₂ group.

-

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.

-

Expert Rationale: Due to molecular symmetry in the para-substituted ring, only 6 distinct aromatic carbon signals are expected, along with 3 aliphatic carbon signals.

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic C (quaternary, N-attached): ~δ 146 ppm

-

Aromatic C (quaternary, CH₃-attached): ~δ 129 ppm

-

Aromatic C-H (2C): ~δ 129.7 ppm

-

Aromatic C-H (2C): ~δ 112 ppm

-

Ethyl CH₂: ~δ 38 ppm

-

Aromatic CH₃: ~δ 20 ppm

-

Ethyl CH₃: ~δ 15 ppm[18]

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Expert Rationale: The key is to identify the N-H stretch, C-H stretches (both aromatic and aliphatic), and the aromatic C=C bending vibrations that confirm the major structural features.

-

Key Vibrational Frequencies:

-

N-H Stretch: A moderate, sharp peak around 3400 cm⁻¹, characteristic of a secondary amine.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from ethyl and methyl groups).

-

Aromatic C=C Bending: Strong peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: Typically found in the 1350-1250 cm⁻¹ region.

-

Experimental Workflows and Protocols

The following protocols are standardized procedures for the characterization of a liquid sample like N-Ethyl-p-toluidine.

Characterization Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive characterization and purity verification of a supplied sample of N-Ethyl-p-toluidine.

Caption: Comprehensive characterization workflow for N-Ethyl-p-toluidine.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of N-Ethyl-p-toluidine in a volatile solvent like Dichloromethane or Ethyl Acetate.

-

Instrument Setup: Use a standard non-polar GC column (e.g., DB-5ms). Set the injector temperature to 250 °C and the MS transfer line to 280 °C.

-

GC Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample with a split ratio of 50:1.

-

MS Acquisition: Acquire data in EI mode, scanning a mass range of m/z 40-400.

-

Data Analysis: Integrate the chromatogram to determine retention time and purity. Analyze the mass spectrum of the main peak, identifying the molecular ion at m/z 135 and the base peak at m/z 120.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Ethyl-p-toluidine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to cover a range of δ -1 to 10 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover δ 0 to 200 ppm.

-

Use a relaxation delay of 5 seconds to ensure quantitative accuracy for quaternary carbons.

-

Acquire at least 1024 scans.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at δ 0.00 ppm. Correlate observed peaks with the expected chemical shifts.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As N-Ethyl-p-toluidine is a liquid, the neat sample can be analyzed directly.

-

Method (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

-

Place a single drop of the neat liquid sample onto the crystal.

-

Acquire the spectrum.

-

-

Acquisition Parameters:

-

Scan range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

-

Data Analysis: Identify and label the key peaks corresponding to the N-H, C-H (aromatic and aliphatic), and C=C functional groups as described in section 3.3.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61164, N-Ethyl-p-toluidine. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Safety Data Sheet for N-Ethyl-o-toluidine. Retrieved from [Link]

-

Scent.vn. (n.d.). N-Ethyl-p-toluidine (CAS 622-57-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Ethyl-p-toluidine (CAS 622-57-1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Ethyl-p-toluidine in the NIST WebBook. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 932-72-9 | (Dichloroiodo)benzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of N-Ethyl-p-toluidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenyliodine(III) Dichloride. Retrieved from [Link]

-

Autech. (2025). The Crucial Role of N-Ethyl-p-toluidine in Modern Organic Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). N-ethyl-p-toluidine (C9H13N). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Ethyl-p-toluidine General Information. Retrieved from [Link]

-

SpectraBase. (n.d.). N-ethyl-p-toluidine [FTIR] Spectrum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). N-ethyl-m-toluidine [1H NMR] Spectrum. Retrieved from [Link]

-

Lanxess. (n.d.). N,N-Dihydroxyethyl-p-toluidine. Retrieved from [Link]

Sources

- 1. N-Ethyl-p-toluidine | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. N-Ethyl-p-toluidine [webbook.nist.gov]

- 4. N-Ethyl-p-toluidine [webbook.nist.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Iodobenzene dichloride | 932-72-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 932-72-9, Iodobenzene dichloride, CAS No 932-72-9 Iodobenzene dichloride fr [chemnet.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. N-ETHYL-P-TOLUIDINE | 622-57-1 [chemicalbook.com]

- 12. N-Ethyl-p-toluidine (CAS 622-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. fishersci.com [fishersci.com]

- 14. aarti-industries.com [aarti-industries.com]

- 15. szabo-scandic.com [szabo-scandic.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. N-Ethyl-p-toluidine [webbook.nist.gov]

- 18. N-ETHYL-P-TOLUIDINE(622-57-1) 13C NMR [m.chemicalbook.com]

(Dichloroiodo)benzene: A Mechanistic Exploration of its Role in Modern Oxidation Chemistry

An In-Depth Technical Guide for Researchers and Scientists

Abstract

(Dichloroiodo)benzene, PhICl₂, is a pivotal yet often underutilized hypervalent iodine(III) reagent in synthetic organic chemistry.[1] Distinguished by its dual capacity as both a potent oxidant and a selective chlorinating agent, it offers a unique reactivity profile that circumvents the need for heavy metal-based reagents.[2][3] This guide provides a comprehensive examination of the core mechanisms governing the action of (dichloroiodo)benzene in key oxidation reactions. We will deconstruct its structural attributes, explore the fundamental principles of ligand exchange and reductive elimination, and present detailed mechanistic pathways for the oxidation of critical functional groups, including alcohols and sulfides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent through a deeper understanding of its chemical behavior.

Introduction to (Dichloroiodo)benzene: Structure and Reactivity

Hypervalent iodine compounds are defined as iodine derivatives in which the iodine atom formally possesses a higher oxidation state than is required by the octet rule.[4] These reagents have become indispensable tools in modern synthesis due to their mild oxidizing properties, low toxicity, and reactivity patterns that often mimic those of transition metals.[5][6]

(Dichloroiodo)benzene, a λ³-iodane, is a prime example of this class. Structurally, single-crystal X-ray crystallography has confirmed that PhICl₂ adopts a T-shaped geometry around the central iodine atom, as predicted by VSEPR theory.[7] The two chlorine atoms occupy the apical positions of the T-shape, while the phenyl group and two lone pairs of electrons occupy the equatorial positions. The I-Cl bonds are significantly longer and weaker than a typical covalent bond, rendering them highly polarized and susceptible to cleavage.[4] This inherent structural feature is the source of its reactivity as both a chlorinating and oxidizing agent.

Physicochemical Properties and Preparation

(Dichloroiodo)benzene is typically a light-sensitive yellow crystalline solid that is not commercially available due to its limited stability.[1][7] It is therefore commonly prepared fresh in the laboratory prior to use.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅Cl₂I | [7] |

| Molar Mass | 274.91 g·mol⁻¹ | [7] |

| Appearance | Yellow crystalline solid | [7] |

| Melting Point | 115-120 °C (decomposes) | [7] |

| Stability | Light and heat sensitive; unstable for long-term storage | [1] |

Core Mechanistic Principles: Ligand Exchange and Reductive Elimination

The reactivity of hypervalent iodine(III) reagents like PhICl₂ is often rationalized through mechanisms analogous to those in transition metal chemistry, primarily involving two key steps:[4][5]

-

Ligand Exchange: The initial interaction between PhICl₂ and a substrate (e.g., an alcohol or sulfide) typically involves the displacement of one of the chloride ligands by the nucleophilic substrate. This forms a new iodine(III) intermediate where the substrate is directly bonded to the iodine center.

-

Reductive Elimination: The iodine(III) intermediate then undergoes reductive elimination, wherein the iodine center is reduced from I(III) to I(I) (as iodobenzene, PhI), and the substrate is concurrently oxidized. The two electrons for this reduction are supplied by the substrate.

These two processes form the mechanistic backbone for the majority of oxidative transformations mediated by (dichloroiodo)benzene.

Figure 1: Generalized mechanistic pathway for substrate oxidation by (dichloroiodo)benzene, proceeding via ligand exchange and reductive elimination.

Mechanism in Alcohol Oxidation: The Catalytic TEMPO Pathway

While PhICl₂ can directly oxidize some alcohols, its efficacy is dramatically enhanced by using a catalytic amount of a stable nitroxyl radical, most commonly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[8] This catalytic approach provides a mild, highly efficient, and selective method for converting primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation.[9]

The mechanism proceeds via a catalytic cycle where PhICl₂ acts as the stoichiometric oxidant to regenerate the active oxidizing species.

-

Oxidation of TEMPO: (Dichloroiodo)benzene oxidizes the TEMPO radical to the highly electrophilic N-oxoammonium ion. This is the rate-determining step and the key role of the hypervalent iodine reagent.

-

Alcohol Adduct Formation: The alcohol substrate acts as a nucleophile, attacking the N-oxoammonium ion to form an intermediate adduct.

-

β-Hydride Elimination: A base (often pyridine, added to the reaction) facilitates the deprotonation of the C-H bond adjacent to the oxygen.[8] This results in an E2-like elimination, forming the carbonyl product (aldehyde or ketone), regenerating the hydroxylamine form of TEMPO, and releasing a proton.[10]

-

Regeneration of TEMPO: The hydroxylamine is then re-oxidized back to the N-oxoammonium ion by another molecule of PhICl₂ to complete the catalytic cycle. The PhICl₂ is reduced to iodobenzene in the process.

Figure 2: Catalytic cycle for the TEMPO-mediated oxidation of alcohols using (dichloroiodo)benzene as the stoichiometric oxidant.

This catalytic system is highly valued because it avoids the harsh conditions and toxic byproducts associated with many traditional oxidation methods, such as those using chromium reagents. The reaction proceeds rapidly at or below room temperature.[9]

Mechanism in Sulfide Oxidation: Direct Oxygen Transfer

The oxidation of sulfides to sulfoxides is another synthetically important transformation where PhICl₂ can be employed. In the absence of water, PhICl₂ itself can act as a chlorinating agent for sulfides.[8] However, for oxidation to a sulfoxide, the reaction is typically performed with PhICl₂ that is hydrolyzed in situ or by using its hydrolysis product, iodosylbenzene (PhIO).[7][11]

Iodosylbenzene, which can be readily prepared by the alkaline hydrolysis of (dichloroiodo)benzene, is an effective oxygen transfer agent.[11][12]

The mechanism is believed to proceed as follows:

-

Nucleophilic Attack: The electron-rich sulfur atom of the sulfide acts as a nucleophile and attacks the electrophilic iodine atom of iodosylbenzene (or a related hydrated species).

-

Intermediate Formation: This attack forms a transient sulfurane-like intermediate where the sulfur is bonded to both the iodine and the oxygen.

-

Oxygen Transfer & Elimination: The intermediate collapses, transferring the oxygen atom to the sulfur. The I-O bond is cleaved, and the I-S bond breaks, releasing the sulfoxide product and iodobenzene.

This process is generally highly selective, yielding the sulfoxide with minimal over-oxidation to the corresponding sulfone, provided the reaction conditions are carefully controlled.[13][14]

Figure 3: Proposed mechanism for the direct oxidation of a sulfide to a sulfoxide using iodosylbenzene, a derivative of (dichloroiodo)benzene.

Experimental Protocols

Author's Note: These protocols are intended for trained chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. (Dichloroiodo)benzene is a strong oxidant and should be handled with care.

Preparation of (Dichloroiodo)benzene (PhICl₂)

This procedure is adapted from established methods and should be performed in a well-ventilated fume hood.[7]

-

Step 1: Dissolve iodobenzene (e.g., 10.2 g, 50 mmol) in chloroform (100 mL) in a three-necked flask equipped with a magnetic stirrer and a gas inlet tube.

-

Step 2: Cool the solution to 0 °C using an ice bath.

-

Step 3: Bubble dry chlorine gas (Cl₂) slowly through the solution with vigorous stirring.

-

Step 4: The reaction is complete when a bright yellow precipitate of PhICl₂ forms and the solution remains pale green, indicating a slight excess of chlorine. This typically takes 30-60 minutes.

-

Step 5: Stop the chlorine flow and filter the yellow solid quickly using a Büchner funnel.

-

Step 6: Wash the solid with a small amount of cold chloroform and dry it under a stream of nitrogen or in a vacuum desiccator. Use the product immediately as it is not stable for long-term storage.[1]

Figure 4: Experimental workflow for the laboratory-scale synthesis of (dichloroiodo)benzene.

TEMPO-Catalyzed Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol demonstrates a typical catalytic application of PhICl₂.[8][9]

-

Step 1: To a stirred solution of benzyl alcohol (1.08 g, 10 mmol) in dichloromethane (50 mL), add pyridine (1.2 mL, 15 mmol) and TEMPO (31 mg, 0.2 mmol, 2 mol%).

-

Step 2: Cool the mixture to 0 °C in an ice bath.

-

Step 3: Add freshly prepared (dichloroiodo)benzene (3.02 g, 11 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Step 4: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Step 5: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to destroy any excess oxidant.

-

Step 6: Separate the organic layer. Wash it sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

-

Step 7: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Step 8: Purify the resulting crude benzaldehyde by flash column chromatography or distillation to yield the pure product.

| Substrate | Product | Typical Yield | Reference(s) |

| Benzyl Alcohol | Benzaldehyde | >95% | [9] |

| 1-Octanol | 1-Octanal | ~90% | [8] |

| Cyclohexanol | Cyclohexanone | >95% |

Table 1: Representative yields for the TEMPO-catalyzed oxidation of various alcohols using a hypervalent iodine(III) oxidant.

Conclusion and Future Outlook

(Dichloroiodo)benzene stands as a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its mechanism of action, rooted in the principles of ligand exchange and reductive elimination, enables a range of oxidative transformations under remarkably mild conditions. The ability to act as a stoichiometric oxidant in catalytic cycles, such as the TEMPO-mediated oxidation of alcohols, highlights its utility in developing greener and more efficient synthetic protocols. While its instability necessitates fresh preparation, the clean reaction profiles and high selectivities often outweigh this limitation. Future research will likely focus on developing stabilized or polymer-supported versions of PhICl₂ to enhance its practicality and on expanding its application in complex molecule synthesis and late-stage functionalization, areas of critical importance to the pharmaceutical and materials science industries.[6]

References

- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.

- Slideshare. Hypervalent organo iodines reagents in organic synthesis.

- Rimi, et al. (2022). Recyclable Hypervalent Iodine Reagents in Modern Organic Synthesis. Synthesis, 54, 2731–2748.

- Zhdankin, V. V. (2006). Hypervalent iodine(V) reagents in organic synthesis. ARKIVOC, 2006(ix), 26-58.

- Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC, 2009(i), 1-62.

- Manickam, G. (2023). Describing iodosyl and iminoiodo compounds. Chemia.

- Li, J., et al. (2012). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. Beilstein Journal of Organic Chemistry, 8, 344-348.

- Organic Chemistry Portal. Iodobenzene Dichloride.

- Wikipedia. Iodobenzene dichloride.

- Zhdankin, V. V. (2020). Industrial application of (dichloroiodo)benzene.

- Sharefkin, J. G., & Saltzman, H. (1963). Iodosobenzene. Organic Syntheses, 43, 62.

- Wikipedia.

- ChemicalBook. (DICHLOROIODO)-BENZENE.

- Li, J., et al. (2012). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. Beilstein Journals.

- Togo, H. Oxidation of Alcohols with Hypervalent Iodines. TCI AMERICA.

- Mata, A. D., et al. (2013). Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. Beilstein Journal of Organic Chemistry, 9, 1857-1863.

- MilliporeSigma. Mastering Organic Synthesis: The Role of Dichloroiodobenzene.

- Ashenhurst, J. (2015).

- Mohammadpoor-Baltork, I., et al. (2005). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 10(10), 1299-1304.

- Organic Chemistry Portal.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Iodobenzene dichloride - Wikipedia [en.wikipedia.org]

- 8. Iodobenzene dichloride [organic-chemistry.org]

- 9. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of (Dichloroiodo)benzene from Iodobenzene and Chlorine

This guide provides a comprehensive overview of the synthesis of (dichloroiodo)benzene, a pivotal hypervalent iodine(III) reagent. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, discuss critical safety considerations, and explore the compound's applications in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chlorinating and oxidizing agent.

Introduction: The Significance of (Dichloroiodo)benzene

(Dichloroiodo)benzene, also known as iodobenzene dichloride (PhICl₂), is a crystalline yellow solid that serves as a convenient and solid source of chlorine.[1][2] First prepared by Willgerodt in 1886, it belongs to the class of hypervalent iodine compounds, which have gained significant traction in organic synthesis due to their low toxicity, ease of handling, and unique reactivity.[3] Unlike gaseous chlorine, (dichloroiodo)benzene is a stable solid that can be weighed and handled with greater safety and precision, offering a practical advantage in the laboratory.

Its utility stems from its ability to act as both an oxidizing and chlorinating agent, facilitating a range of chemical transformations.[1][4] These include the selective chlorination of alkenes and alkynes, the oxidation of alcohols to carbonyl compounds, and its use as a precursor for other important hypervalent iodine reagents like iodosobenzene (PhIO) and iodoxybenzene (PhIO₂).[1][5][6] The controlled reactivity and broad applicability of (dichloroiodo)benzene make it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[7]

Reaction Principles and Mechanism

The synthesis of (dichloroiodo)benzene involves the direct oxidative addition of molecular chlorine to iodobenzene.[2] This reaction is typically carried out in a non-polar organic solvent, such as chloroform, at low temperatures.[8][9]

Reaction Equation:

C₆H₅I + Cl₂ → C₆H₅ICl₂

The central iodine atom in iodobenzene possesses lone pairs of electrons that can be donated to an electrophile. In this reaction, molecular chlorine acts as the electrophile. The iodine atom attacks one of the chlorine atoms, leading to the formation of a transient intermediate. The chloride ion then coordinates with the iodine center to form the stable T-shaped molecular geometry of (dichloroiodo)benzene, as predicted by VSEPR theory and confirmed by X-ray crystallography.[1]

// Reactants Iodobenzene [label="C₆H₅I"]; Chlorine [label="Cl-Cl"];

// Intermediate Intermediate [label=<[C₆H₅I+-Cl] Cl->, shape=box, style=dashed, color="#EA4335", fontcolor="#202124"];

// Product Product [label="C₆H₅ICl₂"];

// Arrows Iodobenzene -> Intermediate [label="Oxidative\nAddition", fontcolor="#34A853"]; Chlorine -> Intermediate; Intermediate -> Product [label="Coordination", fontcolor="#34A853"];

// Styling Iodobenzene [fontcolor="#202124"]; Chlorine [fontcolor="#202124"]; Product [fontcolor="#202124"]; } mend Reaction Mechanism of (Dichloroiodo)benzene Synthesis

Detailed Experimental Protocol

This protocol is based on a well-established and high-yielding procedure.[9] It is crucial to adhere to all safety precautions due to the use of chlorine gas and chlorinated solvents.

Materials and Equipment

| Material/Equipment | Specifications |

| Iodobenzene (C₆H₅I) | Reagent grade, dry |

| Chlorine (Cl₂) | Dry, from a cylinder |

| Chloroform (CHCl₃) | Anhydrous, ethanol-free |

| Three-necked round-bottom flask | 1 L capacity |

| Mechanical stirrer | |

| Gas inlet tube | |

| Gas outlet tube with drying tube | Containing calcium chloride |

| Ice-salt bath | |

| Büchner funnel and flask | |

| Filter paper |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 1 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending to just above the liquid surface, and a gas outlet tube connected to a calcium chloride drying tube. It is essential to protect the apparatus from light.[9]

-

Charging the Flask: In the flask, place 150 mL of dry chloroform and 102 g (0.5 mole) of iodobenzene.[9]

-

Cooling: Cool the flask in an ice-salt mixture to maintain a low temperature during the reaction.

-

Chlorine Gas Introduction: Begin stirring the solution and introduce a steady stream of dry chlorine gas. The chlorine should be passed through sulfuric acid wash bottles to ensure it is dry, as moisture can significantly reduce the yield.[9]

-

Reaction Progression: Continue bubbling chlorine through the solution. The reaction is typically complete in about 3 hours, or when the solution is saturated with chlorine. The product, a yellow crystalline solid, will precipitate out of the solution.[9][10]

-

Isolation of Product: Once the reaction is complete, filter the yellow crystals using a Büchner funnel under suction.[9]

-

Washing and Drying: Wash the collected crystals sparingly with a small amount of cold, dry chloroform to remove any unreacted iodobenzene.[9][10] Allow the product to air-dry on filter paper.

-

Yield and Purity: This procedure typically yields 120–134 g (87–94%) of (dichloroiodo)benzene.[9] The product is generally of high purity and can be used directly for subsequent reactions.[9]

// Steps Setup [label="1. Assemble Apparatus\n(Three-necked flask, stirrer, gas tubes)"]; Charge [label="2. Add Iodobenzene and Chloroform"]; Cool [label="3. Cool Flask in Ice-Salt Bath"]; Chlorinate [label="4. Introduce Dry Chlorine Gas\n(approx. 3 hours)"]; Precipitate [label="5. Formation of Yellow Precipitate"]; Filter [label="6. Filter Crystals\n(Büchner funnel)"]; Wash [label="7. Wash with Cold Chloroform"]; Dry [label="8. Air-Dry the Product"]; Product [label="Final Product:\n(Dichloroiodo)benzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Setup -> Charge -> Cool -> Chlorinate -> Precipitate -> Filter -> Wash -> Dry -> Product; } mend Experimental Workflow for Synthesis

Characterization

The synthesized (dichloroiodo)benzene can be characterized by its physical and spectral properties:

| Property | Value |

| Appearance | Yellow crystalline solid[1] |

| Molecular Formula | C₆H₅Cl₂I[11] |

| Molar Mass | 274.91 g/mol [1] |

| Melting Point | 115-120 °C (decomposes)[1] |

Safety and Handling

Both the reactant, chlorine gas, and the product, (dichloroiodo)benzene, require careful handling.

Chlorine Gas (Cl₂):

-

Toxicity: Chlorine is a highly toxic and corrosive gas.[12][13] Inhalation can cause severe respiratory damage, and exposure to high concentrations can be fatal.[12]

-

Handling Precautions: All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[13][14] A gas mask with an appropriate canister should be readily available for emergencies.[15]

-

Storage: Chlorine cylinders must be secured in an upright position and stored in a cool, dry, well-ventilated area away from flammable materials.

(Dichloroiodo)benzene (C₆H₅ICl₂):

-

Stability: (Dichloroiodo)benzene is unstable and decomposes slowly upon standing, especially when exposed to light and moisture.[9] It should be stored in a cool, dark, and dry place, preferably in a refrigerator or freezer at -20°C.

-

Toxicity: While less hazardous than chlorine gas, (dichloroiodo)benzene is still a toxic substance.[11] Avoid inhalation of dust and contact with skin and eyes.[11]

-

Handling: Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the solid.

Applications in Organic Synthesis

(Dichloroiodo)benzene is a versatile reagent with numerous applications in synthetic organic chemistry.

-

Chlorination Reactions: It is widely used for the selective chlorination of a variety of organic substrates, including alkenes, alkynes, and activated aromatic compounds.[1][5] These reactions are often milder and more selective than those using elemental chlorine.

-

Oxidation of Alcohols: In the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), (dichloroiodo)benzene can efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[5]

-

Synthesis of other Hypervalent Iodine Reagents: It serves as a key starting material for the preparation of other important hypervalent iodine(III) and iodine(V) reagents, such as iodosobenzene (PhIO) and iodoxybenzene (PhIO₂).[1][6]

-

C-H Functionalization: (Dichloroiodo)benzene plays a role in C-H functionalization reactions, allowing for the direct conversion of inert C-H bonds into more reactive functional groups.[4][7] This offers a more atom-economical and efficient approach to complex molecule synthesis.[7]

Conclusion

The synthesis of (dichloroiodo)benzene from iodobenzene and chlorine is a straightforward yet powerful transformation that provides access to a highly versatile synthetic reagent. By understanding the underlying chemical principles and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can safely and efficiently prepare this valuable compound for a wide range of applications in modern organic synthesis. The unique reactivity of (dichloroiodo)benzene continues to be exploited in the development of novel synthetic methodologies, solidifying its importance in the fields of chemical research and drug development.

References

- 1. Iodobenzene dichloride - Wikipedia [en.wikipedia.org]

- 2. Iodobenzene - Wikipedia [en.wikipedia.org]

- 3. saga-u.repo.nii.ac.jp [saga-u.repo.nii.ac.jp]

- 4. nbinno.com [nbinno.com]

- 5. Iodobenzene dichloride [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. Conversion of Aryl Iodides into Aryliodine(III) Dichlorides by an Oxidative Halogenation Strategy Using 30% Aqueous Hydrogen Peroxide in Fluorinated Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. CAS 932-72-9: Iodobenzene dichloride | CymitQuimica [cymitquimica.com]

- 12. njuajif.org [njuajif.org]

- 13. CCOHS: Chlorine [ccohs.ca]

- 14. tollgas.com [tollgas.com]

- 15. erc.mp.gov.in [erc.mp.gov.in]

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of Dichlor(phenyl)iodan (PhICl2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlor(phenyl)iodan (PhICl2), a paramount hypervalent iodine(III) reagent, plays a pivotal role in modern organic synthesis as a versatile chlorinating and oxidizing agent. A profound understanding of its three-dimensional structure is fundamental to elucidating its reactivity and designing novel synthetic methodologies. This guide provides a comprehensive technical analysis of the crystal structure and molecular geometry of PhICl2, integrating experimental findings from X-ray crystallography with spectroscopic data. We delve into the synthesis of this compound, detail its structural parameters, and discuss the theoretical underpinnings of its T-shaped geometry. Furthermore, the implications of this unique structure on the reactivity and mechanistic pathways of PhICl2-mediated reactions are explored, offering valuable insights for professionals in chemical research and drug development.

Introduction to Dichlor(phenyl)iodan: A Versatile Reagent

Hypervalent iodine compounds have emerged as powerful tools in organic synthesis, offering a greener and less toxic alternative to many heavy metal-based reagents. Among them, dichlor(phenyl)iodan (PhICl2), also known as iodobenzene dichloride, is a crystalline yellow solid that has been extensively utilized for a variety of transformations.[1][2] Its utility stems from its ability to act as an efficient electrophilic chlorinating agent for alkenes, alkynes, and aromatic compounds, as well as a potent oxidant for various functional groups.[3][4] The controlled and selective delivery of chlorine atoms by PhICl2 is a direct consequence of its unique electronic and structural properties.

Synthesis and Handling of PhICl2

The preparation of PhICl2 is a well-established and accessible laboratory procedure. The most common and straightforward method involves the direct reaction of iodobenzene with chlorine gas.[1][2]

Experimental Protocol: Synthesis of PhICl2

-

Reaction Setup: A solution of iodobenzene in a suitable solvent, typically chloroform or dichloromethane, is placed in a reaction vessel equipped with a stirrer and a gas inlet tube. The flask is cooled to 0 °C using an ice bath to manage the exothermic nature of the reaction.

-

Chlorination: A steady stream of dry chlorine gas is bubbled through the cooled solution. The reaction progress is visually monitored by the formation of a vibrant yellow precipitate of PhICl2.

-

Isolation and Purification: Upon completion of the reaction, the chlorine gas flow is ceased. The precipitated solid is collected by vacuum filtration and washed with a cold, non-polar solvent like petroleum ether to remove any unreacted iodobenzene.

-

Drying and Storage: The resulting bright yellow crystals of PhICl2 are dried under vacuum. It is crucial to note that PhICl2 is sensitive to light, moisture, and heat, leading to its slow decomposition into iodobenzene and chlorine gas.[1][5] Therefore, it should be stored in a dark, dry environment, preferably under refrigeration.

An alternative in situ generation method involves the reaction of iodobenzene with sodium hypochlorite and hydrochloric acid, which can be advantageous for certain applications by avoiding the handling of chlorine gas.[2]

Elucidation of the Crystal Structure and Molecular Geometry

The precise arrangement of atoms in the solid state provides invaluable insights into the bonding and reactivity of a molecule. Single-crystal X-ray crystallography is the definitive technique for determining such structures.[6][7]

X-ray Crystallographic Analysis

Crystallographic studies of PhICl2 have revealed a fascinating molecular geometry that deviates from simple valence shell electron pair repulsion (VSEPR) theory predictions.[8][9] The key structural parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/n | [10] |

| I-C Bond Length | ~2.098 Å | [9] |

| I-Cl Bond Lengths | ~2.483 Å and ~2.506 Å | [8][9] |

| Cl-I-Cl Bond Angle | ~176.7° | [8][9] |

| C-I-Cl Bond Angles | ~85-95° | [8] |

Note: The bond lengths and angles can exhibit slight variations depending on the specific crystallographic determination and intermolecular interactions in the crystal lattice.

The T-Shaped Molecular Geometry

The crystallographic data unequivocally demonstrate that PhICl2 adopts a T-shaped molecular geometry around the central iodine atom.[2][11] The two chlorine atoms and the iodine atom are nearly collinear, forming the top of the "T," while the phenyl group occupies a perpendicular position, forming the stem. The Cl-I-Cl bond angle is very close to 180°, and the C-I-Cl angles are approximately 90°.[8][9]

This arrangement is characteristic of AX3E2 systems (where A is the central atom, X are bonding pairs, and E are lone pairs) in hypervalent compounds. The T-shaped geometry can be rationalized by considering a trigonal bipyramidal arrangement of electron pairs around the iodine atom, where the two lone pairs occupy the equatorial positions to minimize repulsion, forcing the three ligands into the observed T-shape. The linear Cl-I-Cl arrangement is a manifestation of a three-center, four-electron (3c-4e) bond, a common bonding motif in hypervalent chemistry.

Spectroscopic Characterization

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods are essential for probing the structure in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of PhICl2 in solution are consistent with the T-shaped geometry being retained. The symmetry of the molecule results in a characteristic pattern for the phenyl protons and carbons.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy reveals characteristic stretching frequencies for the I-Cl bonds, further supporting the near-linear Cl-I-Cl arrangement.

Reactivity and Mechanistic Implications of the Molecular Structure

The T-shaped geometry of PhICl2 is not merely a structural curiosity; it is the key to its reactivity.[5] The hypervalent nature of the iodine and the elongated, relatively weak I-Cl bonds make PhICl2 an excellent source of electrophilic chlorine.[3]

Workflow for PhICl2-Mediated Reactions

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iodobenzene dichloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Iodobenzene dichloride [organic-chemistry.org]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. research.usq.edu.au [research.usq.edu.au]

- 10. Iodobenzene dichloride | C6H5Cl2I | CID 288571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. wikiwand.com [wikiwand.com]

An In-Depth Technical Guide to the Health and Safety Considerations for Handling (Dichloroiodo)benzene

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals who handle (dichloroiodo)benzene. The following sections detail the potential hazards, exposure controls, and emergency procedures necessary for the safe handling of this compound. This document is designed to provide not only procedural steps but also the scientific rationale behind these recommendations to ensure a culture of safety and validated practice in the laboratory.

Chemical and Physical Properties Overview

(Dichloroiodo)benzene (C₆H₃Cl₂I) is a halogenated aromatic compound.[1][2] The specific properties and, to some extent, the toxicological profile can vary depending on the isomeric form. Common isomers include 1,3-dichloro-5-iodobenzene and 2,4-dichloro-1-iodobenzene. For the purposes of this guide, a conservative approach will be taken, assuming the highest potential for hazard based on available data across isomers. It is typically a solid, ranging in appearance from pale-yellow to yellow-brown.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂I | [1][2] |

| Molecular Weight | 272.89 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Melting Point | 110-113 °C (literature) | [3] |

| Storage Temperature | Room temperature, protect from light | [4] |

Hazard Identification and Toxicological Profile

(Dichloroiodo)benzene is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][5][6]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][5]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][5][6][7]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][5][6][7]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2][5][6]

Toxicological Summary:

The toxicity of (dichloroiodo)benzene is attributed to its reactivity and its ability to be absorbed by the body. Halogenated benzenes can exhibit toxicity to the liver and kidneys with chronic exposure.[8] While specific long-term toxicity data for (dichloroiodo)benzene is limited, the structural alerts warrant caution.[9] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[5][6][7] If ingested, it can be harmful.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All work with (dichloroiodo)benzene should be conducted in a well-ventilated area.[5][6] For handling powders or creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or vapors.[10]

-